tert-Butyl 4-(nicotinamido)piperidine-1-carboxylate

Description

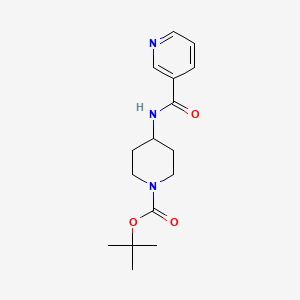

tert-Butyl 4-(nicotinamido)piperidine-1-carboxylate is a synthetic piperidine derivative featuring a nicotinamide (pyridine-3-carboxamide) substituent at the 4-position of the piperidine ring and a tert-butoxycarbonyl (Boc) protecting group. The Boc group enhances solubility in organic solvents and stabilizes the compound during synthetic processes.

Properties

IUPAC Name |

tert-butyl 4-(pyridine-3-carbonylamino)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O3/c1-16(2,3)22-15(21)19-9-6-13(7-10-19)18-14(20)12-5-4-8-17-11-12/h4-5,8,11,13H,6-7,9-10H2,1-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBPRJCVCSUWBQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl 4-(nicotinamido)piperidine-1-carboxylate typically involves the reaction of nicotinic acid with tert-butyl 4-piperidone under specific conditions. The reaction is usually carried out in the presence of a suitable base and a solvent such as dichloromethane. The resulting product is then purified using standard techniques such as recrystallization or chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

tert-Butyl 4-(nicotinamido)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions, such as nucleophilic substitution, can occur at the piperidine ring or the nicotinamide moiety.

Scientific Research Applications

tert-Butyl 4-(nicotinamido)piperidine-1-carboxylate has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(nicotinamido)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nicotinamide moiety plays a crucial role in these interactions, often mimicking the behavior of nicotinamide adenine dinucleotide (NAD+). This interaction can modulate various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional analogs of tert-Butyl 4-(nicotinamido)piperidine-1-carboxylate, highlighting differences in substituents, physicochemical properties, and applications:

Key Structural and Functional Differences :

In contrast, analogs like the 4-methoxystyryl derivative () prioritize aromaticity for cholinesterase inhibition, while fluorinated variants () enhance lipophilicity and blood-brain barrier penetration.

Synthetic Accessibility: The target compound likely requires nicotinamide coupling to a Boc-piperidine intermediate, similar to methods for tert-butyl 4-(4-(pyrimidin-2-yl)piperazin-1-yl)piperidine-1-carboxylate (83% yield via automated synthesis) . In contrast, tert-butyl 4-(phenylamino)piperidine-1-carboxylate () is flagged for regulatory risks due to its role in illicit drug synthesis.

Methoxy- or fluorinated analogs () are tailored for enzyme inhibition or imaging applications.

Biological Activity

tert-Butyl 4-(nicotinamido)piperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and applications in various therapeutic areas.

- IUPAC Name : this compound

- Molecular Formula : C13H18N2O3

- Molecular Weight : 250.29 g/mol

The biological activity of this compound can be attributed to its interaction with specific biological targets, including enzymes and receptors involved in various metabolic pathways. The compound's structure allows it to function as an inhibitor or modulator of these targets, which may lead to therapeutic effects.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

-

Antimicrobial Activity :

- Studies have shown that derivatives of piperidine compounds can enhance the efficacy of existing antibiotics by inhibiting bacterial efflux pumps, which are responsible for multidrug resistance. Although this compound itself may not have intrinsic antibacterial properties, its structural analogs have demonstrated potential in this area .

- Neuroprotective Effects :

- Anti-inflammatory Properties :

Case Studies

Several case studies highlight the biological activities associated with similar compounds:

-

Study on Antimicrobial Potentiation :

A study assessed the ability of piperidine derivatives to potentiate the activity of antibiotics against resistant strains of bacteria. The results indicated that certain modifications to the piperidine structure could significantly enhance antibiotic efficacy . -

Neuroprotection in Animal Models :

Research involving animal models has shown that nicotinamide derivatives can improve cognitive function and reduce neuroinflammation, suggesting potential applications in treating Alzheimer's disease .

Data Table: Comparison of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.